molecular formula C18H16O5 B098720 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS No. 16432-81-8

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Cat. No. B098720
CAS RN: 16432-81-8
M. Wt: 312.3 g/mol
InChI Key: NMMXJQKTXREVGN-UHFFFAOYSA-N
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Description

The compound "2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate" is a chemical entity that can be synthesized and utilized in various applications, including the formation of polymers and copolymers. It is related to benzophenone derivatives and acrylate compounds, which are known for their utility in creating materials with specific properties such as adhesives and coatings.

Synthesis Analysis

The synthesis of related benzophenone and acrylate derivatives has been explored in several studies. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, which share a similar structural motif with the compound of interest, were synthesized from ethyl 2-acyl-4-nitrophenoxyacetates using potassium hydroxide in dry dioxane . Another study reported the synthesis of 4-benzyloxycarbonylphenyl acrylate (BCPA) by reacting benzyl-4-hydroxy benzoate with acryloyl chloride in the presence of triethylamine . These methods provide insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate was elucidated, revealing dihedral angles between the benzene rings and the planarity of the acrylate linkage . Such structural analyses are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of benzophenone and acrylate derivatives has been studied extensively. Copolymers of 2-ethylhexyl acrylate with 4-acryloyloxy benzophenone have been synthesized and used as UV-crosslinkable pressure-sensitive adhesives . Similarly, homopolymers and copolymers of BCPA with glycidyl methacrylate have been synthesized and characterized, with their reactivity ratios determined . These studies demonstrate the potential chemical reactions and applications of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone and acrylate derivatives are influenced by their molecular structure. The solubility, molecular weight, and glass-transition temperatures of polymers derived from these compounds have been determined . Additionally, the thermal and electrical properties of poly(2-hydroxy-4-acryloyloxybenzophenone) and its metal complexes have been discussed . These properties are essential for the practical application of the compound in various industries.

Scientific Research Applications

Polymer Synthesis and Characterization

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate has been explored in the synthesis of various polymers. For instance, it has been utilized in the formation of polymeric-metal complexes with copper (II) and nickel (II) ions, which exhibit higher thermal stability and glass transition temperatures compared to the polymer alone (Nanjundan, Selvamalar, & Jayakumar, 2004). Similar studies have also been conducted with other monomers like 2-hydroxy-4-acryloyloxybenzophenone to form polychelates, demonstrating their potential in advanced material science applications (Kannan & Kaliyappan, 1996).

Photoreactive Polymers

Research has also delved into the synthesis of photoreactive polymers using derivatives of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. These polymers have shown potential in applications like photoresists due to their photoreactivity when exposed to light, which is significant for industries such as semiconductor manufacturing (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).

Optical Materials

The compound has been incorporated into copolymers containing azobenzene units for optical applications. The resulting materials exhibit nonlinear optical properties, making them suitable for use in optical devices (Illescas et al., 2012). This application demonstrates the versatility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in creating materials with unique optical properties.

Tannin-Like Polymers

There has been research into the synthesis of tannin-like polymers using derivatives of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. These polymers have potential biological effects and are synthesized via free-radical polymerization (Yuan et al., 1992). The development of such polymers could lead to new materials with applications in biotechnology or medicine.

UV-Absorbing Materials

One innovative application is the creation of UV-absorbing materials. A fluorine–silicone acrylic resin modified with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate demonstrated high UV-absorbing performance, suggesting its utility in coatings and other materials exposed to UV radiation (Lei et al., 2018).

Electrical Insulation Improvements

The compound has been used to modify crosslinked polyethylene, enhancing its direct current electrical properties. This modification resulted in suppression of space charge accumulation and improvement in breakdown strength, indicating its potential in electrical insulation applications (Zhang et al., 2019).

Safety And Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate can be used as a monomer to synthesize fluorine-silicone acrylic resin to improve the UV resistance of the resin and make it more durable and long-lasting . It can also be copolymerized with other acrylates and methacrylates to form polymers with UV blocking characteristics .

properties

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXJQKTXREVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-76-6
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29963-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8066058
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

CAS RN

16432-81-8
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16432-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyasorb UV 2098
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
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Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
C Zhang, J Chang, H Zhang, C Li, H Zhao - Polymers, 2019 - mdpi.com
To suppress space charge accumulation and improve direct current (DC) electrical properties of insulation materials, crosslinked polyethylene modified with 2-(4-benzoyl-3-…
Number of citations: 22 www.mdpi.com
H Lei, D He, J Hu, P Li, H Huang - Journal of Coatings Technology and …, 2018 - Springer
A novel UV-absorbing and free-radical-catching fluorine–silicone acrylic resin with 2-(4-benzoyl-3-hydroxyphenoxy) ethyl acrylate (BHEA), 2,2,6,6-tetramethyl-4-piperidyl methacrylate (…
Number of citations: 7 link.springer.com
S Okubayashi, T Kawaguchi… - Proceedings of the 19th …, 2019 - openjournals.ugent.be
Ultra-high molecular weight polyethylene (UHPE) is one of high performance fibers that generally has high crystallinity inducing high mechanical properties. Due to this high crystallinity, …
Number of citations: 2 openjournals.ugent.be
HE Deliang, LEI Huibin, LI Ping, QU Bei… - Journal of Hunan …, 2019 - jonuns.com
A kind of UV-absorbing fluorine-silicon acrylic resin was prepared by solution copolymerization with vinyltrimethoxysilane (VTMS), hexafluorobutyl methacrylate (HFMA) and 2-(4-…
Number of citations: 3 www.jonuns.com
S Gause, A Chauhan - Journal of Materials Chemistry B, 2016 - pubs.rsc.org
Accumulated UV exposure over long durations could be a contributory factor for ocular complications including cataracts and retinal damage. UV blocking contact lenses offer excellent …
Number of citations: 27 pubs.rsc.org
Q Zhu, K Van Vliet, N Holten‐Andersen… - Advanced Functional …, 2019 - Wiley Online Library
Hydrogel‐based soft mechanochromic materials that display colorimetric changes upon mechanical stimuli have attracted wide interest in sensors and display device applications. A …
Number of citations: 108 onlinelibrary.wiley.com
L Burroughs, MH Amer, M Vassey, B Koch… - Biomaterials, 2021 - Elsevier
Human mesenchymal stem cells (hMSCs) are widely represented in regenerative medicine clinical strategies due to their compatibility with autologous implantation. Effective bone …
Number of citations: 22 www.sciencedirect.com
S Gause, A Chauhan - Journal of Applied Polymer Science, 2015 - Wiley Online Library
We have developed a novel approach of incorporating UV‐blocking features into contact lenses by dispersing nanoparticles into the lenses. The nanoparticles are prepared by …
Number of citations: 7 onlinelibrary.wiley.com
H Yuan, Y Zhou, Y Zhu, S Hu, C Yuan… - Journal of Physics D …, 2020 - iopscience.iop.org
Introducing deep traps by grafting functional groups on molecular chains of polymeric dielectric materials has been proved as an effective way to improve their electrical properties, …
Number of citations: 44 iopscience.iop.org
C Kütahya, N Meckbach, V Strehmel… - … A European Journal, 2020 - Wiley Online Library
NIR exposure at 790 nm activated photopolymerization of monomers comprising UV‐absorbing moieties by using [Cu II /(TPMA)]Br 2 (TPMA=tris(2‐pyridylmethyl)amine) in the ppm …

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